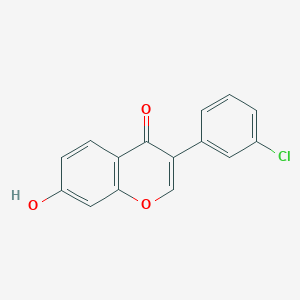

3-(3-Chlorophenyl)-7-hydroxy-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-Chlorophenyl)-7-hydroxy-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by a chromen-4-one core structure with a hydroxyl group at the 7th position and a chlorophenyl group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-7-hydroxy-4H-chromen-4-one typically involves the condensation of 3-chlorobenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization. The reaction is usually carried out under reflux conditions in an ethanol solvent with a base such as sodium hydroxide or potassium hydroxide. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: 3-(3-Chlorophenyl)-7-oxo-4H-chromen-4-one.

Reduction: 3-(3-Chlorophenyl)-7-hydroxy-4H-chroman-4-one.

Substitution: 3-(3-Methoxyphenyl)-7-hydroxy-4H-chromen-4-one.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows chemists to modify it and create derivatives with enhanced properties.

2. Biology

- Antioxidant Activity : Research indicates that this compound exhibits strong free radical scavenging capabilities, which help reduce oxidative stress in cells. Studies have shown significant reductions in oxidative stress markers in vitro.

- Anti-inflammatory Effects : It has been found to inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Anticancer Properties : The compound has demonstrated potential in inducing apoptosis and inhibiting cell proliferation across various cancer cell lines.

3. Medicine

- Drug Development : Its anticancer properties make it a candidate for further development into therapeutic agents against various cancers. Studies have indicated effective inhibition of cancer cell lines at micromolar concentrations.

4. Industry

- Material Development : The compound is explored for its potential in developing new materials with specific properties, such as enhanced durability or biological activity.

Case Study 1: Anticancer Activity on MCF-7 Cells

- Objective : Evaluate effects on MCF-7 breast cancer cells.

- Methodology : MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.

- Findings : The compound significantly reduced cell viability in a dose-dependent manner, indicating potent activity against breast cancer cells.

Case Study 2: Anti-inflammatory Effects on RAW 264.7 Macrophages

- Objective : Assess anti-inflammatory potential using LPS-stimulated macrophages.

- Methodology : Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.

- Findings : Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.

Case Study 3: Antioxidant Activity

- Objective : Investigate antioxidant capabilities.

- Methodology : In vitro assays were conducted to measure free radical scavenging activity.

- Findings : The compound effectively scavenged free radicals, demonstrating potential as an antioxidant agent.

Mechanism of Action

The compound exerts its effects primarily through its interaction with cellular enzymes and receptors. The hydroxyl group at the 7th position plays a crucial role in its antioxidant activity by donating hydrogen atoms to neutralize free radicals. Additionally, the chlorophenyl group enhances its binding affinity to specific molecular targets, such as enzymes involved in inflammatory pathways. The compound can inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

3-(4-Chlorophenyl)-7-hydroxy-4H-chromen-4-one: Similar structure but with the chlorine atom at the 4th position of the phenyl ring.

3-(3-Bromophenyl)-7-hydroxy-4H-chromen-4-one: Similar structure but with a bromine atom instead of chlorine.

3-(3-Methoxyphenyl)-7-hydroxy-4H-chromen-4-one: Similar structure but with a methoxy group instead of chlorine.

Uniqueness

3-(3-Chlorophenyl)-7-hydroxy-4H-chromen-4-one is unique due to the specific positioning of the chlorine atom, which influences its chemical reactivity and biological activity. The presence of the chlorine atom at the 3rd position enhances its ability to undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the combination of the chlorophenyl and hydroxyl groups contributes to its potent antioxidant and anti-inflammatory properties.

Biological Activity

3-(3-Chlorophenyl)-7-hydroxy-4H-chromen-4-one is a compound belonging to the flavonoid class, known for its diverse biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a chromen-4-one core structure with a hydroxyl group at the 7th position and a chlorophenyl group at the 3rd position. This structural configuration is significant for its biological interactions and therapeutic potential.

1. Anticancer Activity

Research indicates that derivatives of 7-hydroxy-4H-chromen-4-one exhibit promising anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines.

- Case Study : A derivative of 7-hydroxy-4H-chromen-4-one demonstrated an IC50 value of 2.63 µM against AGS gastric cancer cells, indicating potent cytotoxicity compared to standard chemotherapeutic agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | AGS | 2.63 |

| Tamoxifen | MCF7 | 5.00 |

| Ibuprofen | TNF-α | 10.00 |

2. Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory pathways, particularly through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory responses.

- Mechanism of Action : By inhibiting COX and LOX, the compound can reduce the production of pro-inflammatory mediators such as prostaglandins and leukotrienes .

3. Antifungal Activity

Recent studies have highlighted the antifungal properties of chromen derivatives, including those related to this compound.

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 22.1 to 184.2 µM against various fungal strains, outperforming traditional antifungal agents like ketoconazole .

| Fungal Strain | MIC (µM) |

|---|---|

| Trichoderma viride | 22.1 |

| Aspergillus fumigatus | 71.3 |

In Silico Studies

Recent computational studies have provided insights into the binding affinities of this compound with various molecular targets:

- Molecular docking studies indicated strong interactions with CYP51, an enzyme involved in fungal sterol biosynthesis, suggesting a mechanism for its antifungal activity .

Cytotoxicity Assessment

Cytotoxicity assays conducted on non-cancerous cell lines showed that many derivatives of this compound possess low toxicity profiles, making them suitable candidates for further drug development.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(3-Chlorophenyl)-7-hydroxy-4H-chromen-4-one to improve yield and purity?

- Methodological Answer: Synthesis optimization involves multi-step reactions with careful control of temperature, solvent selection, and purification techniques. For example, the chromone backbone is typically synthesized via cyclization of substituted chalcones under acidic or basic conditions. The 3-chlorophenyl group is introduced via nucleophilic substitution or Suzuki coupling, requiring inert atmospheres (e.g., N₂) and catalysts like Pd(PPh₃)₄ . Solvent polarity (e.g., ethanol vs. DMF) significantly impacts reaction rates and byproduct formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using methanol/water mixtures) enhances purity. Yield improvements (>80%) are achievable by optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to chlorophenyl reagent) and reflux times (6–12 hours) .

Q. What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substituent positions and hydrogen bonding. Key signals include:

- ¹H NMR: A singlet at δ ~6.3 ppm for the chromen-4-one C3 proton, a downfield-shifted hydroxyl proton (δ ~12.5 ppm due to intramolecular hydrogen bonding), and aromatic protons (δ 7.2–7.8 ppm) for the chlorophenyl group .

- ¹³C NMR: Peaks at δ ~177 ppm (C4 ketone) and δ ~160 ppm (C7 hydroxyl-bearing carbon).

Infrared (IR) spectroscopy confirms the hydroxyl (broad peak ~3200 cm⁻¹) and ketone (sharp peak ~1650 cm⁻¹) functional groups. Mass spectrometry (ESI-MS) validates the molecular ion peak at m/z 286.7 (C₁₆H₁₁ClO₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Methodological Answer: Structural ambiguities (e.g., disordered substituents or hydrogen bonding networks) require advanced crystallographic tools. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. For high-resolution data, perform iterative refinement cycles with restraints on bond lengths/angles and anisotropic displacement parameters. Use ORTEP-3 to visualize thermal ellipsoids and identify potential errors in atomic positioning . If twinning is suspected (common in chromenones due to planar geometry), apply twin law matrices (e.g., -h, -k, l) during data integration. Cross-validate results with DFT-optimized molecular geometries (software: Gaussian or ORCA) to ensure electronic consistency .

Q. What strategies enhance the biological activity of this compound through structural modifications?

- Methodological Answer: Substituent modifications at positions 2, 3, and 7 significantly alter bioactivity. For example:

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer: Contradictions often arise from variations in assay conditions or impurity profiles. To mitigate:

- Standardize Assays: Use identical cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Purity Validation: Employ HPLC (C18 column, acetonitrile/water gradient) to confirm compound purity (>95%).

- Meta-Analysis: Cross-reference structural data (e.g., substituent positions in CAS entries like 23800-94-4) with bioactivity datasets to identify trends .

Computational docking (AutoDock Vina) can predict binding affinities to targets like kinases or GPCRs, helping reconcile experimental vs. theoretical results .

Properties

CAS No. |

224426-56-6 |

|---|---|

Molecular Formula |

C15H9ClO3 |

Molecular Weight |

272.68 g/mol |

IUPAC Name |

3-(3-chlorophenyl)-7-hydroxychromen-4-one |

InChI |

InChI=1S/C15H9ClO3/c16-10-3-1-2-9(6-10)13-8-19-14-7-11(17)4-5-12(14)15(13)18/h1-8,17H |

InChI Key |

RQYVHBZWMYJJAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=COC3=C(C2=O)C=CC(=C3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.